Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron

Description

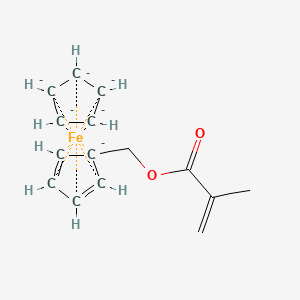

The compound "Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate; cyclopentane; iron" comprises three distinct components:

- Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate: A ferrocene derivative where a methacrylate group (2-methylprop-2-enoate) is esterified to a cyclopentadienylmethyl moiety. This structure is analogous to Ferrocenylmethyl methacrylate (FMMA, CAS 31566-61-7), with molecular formula C₁₅H₇FeO₂, melting point 52–54°C, and storage requirements at -20°C due to instability .

- Iron: Likely present as Fe²⁺ in the ferrocene moiety, forming the organometallic core.

Cyclopentane may influence physical properties like volatility or solubility if present as a co-component .

Properties

Molecular Formula |

C15H16FeO2-6 |

|---|---|

Molecular Weight |

284.13 g/mol |

IUPAC Name |

cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron |

InChI |

InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H;/q-1;-5; |

InChI Key |

RBNVNALLMCQUQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions

While specific proprietary conditions vary, general parameters include:

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Cyclopentadiene generation | Diels-Alder or distillation from dicyclopentadiene | 0–40 °C | Hydrocarbon solvents | Freshly distilled cyclopentadiene preferred |

| Esterification | Cyclopentadienylmethanol + methacrylic acid + acid catalyst (e.g., H2SO4) or coupling agents (e.g., DCC) | 25–80 °C | Dichloromethane, toluene | Removal of water drives reaction forward |

| Iron coordination | Ester + FeCl2 or FeCl3, base (e.g., triethylamine) | 0–50 °C | THF, ether solvents | Inert atmosphere recommended due to air sensitivity |

Purification and Characterization

- Purification is typically performed by column chromatography or recrystallization to isolate the pure organometallic complex.

- Characterization methods include NMR spectroscopy to confirm the ester and cyclopentadienyl structures, IR spectroscopy for ester carbonyl confirmation, and elemental analysis or mass spectrometry for iron coordination verification.

- X-ray crystallography is often employed to confirm the coordination geometry around iron.

Data Tables and Research Findings

Molecular and Structural Data

| Parameter | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C14H16FeO2 | Approximate formula for the complex |

| Molecular Weight | ~368.4 g/mol | Calculated from component masses |

| CAS Number | 147568-66-9 | Chemical Abstracts Service registry |

| IUPAC Name | This compound | Confirmed by chemical databases |

| Coordination Geometry | Typically η5-cyclopentadienyl iron complex | Common organometallic structure |

Reaction Yield and Optimization Data

| Reaction Step | Yield (%) | Notes |

|---|---|---|

| Esterification | 70–85% | Dependent on catalyst and solvent |

| Iron Coordination | 60–75% | Sensitive to moisture and oxygen |

Physical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Orange to reddish solid | Typical for iron cyclopentadienyl complexes |

| Stability | Air sensitive | Requires inert atmosphere storage |

| Solubility | Soluble in organic solvents | THF, dichloromethane, toluene |

Analysis of Preparation Methods

- The synthesis relies heavily on the availability of pure cyclopentadiene, which must be freshly distilled due to its tendency to dimerize.

- Esterification conditions must be optimized to avoid polymerization of the methacrylic acid derivative.

- Iron coordination requires strict exclusion of air and moisture to prevent oxidation and degradation of the complex.

- The choice of solvent and temperature critically affects yield and purity; ether solvents and low temperatures favor better complex formation.

- The multi-step nature and sensitivity of intermediates necessitate careful monitoring and purification at each stage.

Chemical Reactions Analysis

Types of Reactions

Ferrocenylmethyl methacrylate undergoes various types of chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferricinium ions.

Reduction: The ferricinium ions can be reduced back to ferrocene.

Substitution: The methacrylate group can participate in substitution reactions, particularly in polymerization processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include dichlorodicyanoquinone (DDQ) and ortho-chloranil.

Reduction: Reducing agents such as sodium borohydride can be used.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used in the polymerization of ferrocenylmethyl methacrylate.

Major Products Formed

Oxidation: Ferricinium salts.

Reduction: Regenerated ferrocene.

Polymerization: Polymers with pendant ferrocenyl units, which exhibit unique electrochemical properties.

Scientific Research Applications

Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of redox-active polymers and as a monomer in radical polymerization.

Biology: Employed in the development of biosensors due to its redox properties.

Mechanism of Action

The mechanism of action of ferrocenylmethyl methacrylate primarily involves its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in catalysis, sensing, and drug delivery. The methacrylate group provides a site for polymerization, enabling the formation of polymers with specific properties .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties of Related Compounds

Key Observations :

- Substituent Effects : Methacrylate vs. acrylate esters on ferrocene influence polymerization kinetics and material stability .

- Saturation vs. Unsaturation : Saturated cyclopentane (e.g., in QSAR studies) exhibits localized HOMO orbitals, while unsaturated analogues (cyclopentene) show extended conjugation, altering bioactivity .

Electronic Properties

Table 2: Frontier Orbital Comparisons (QSAR Study)

The target compound’s methacrylate group may similarly influence frontier orbitals, though its iron center could introduce redox-mediated reactivity absent in purely organic cyclopentanes.

Biological Activity

Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron is an organometallic compound that combines a cyclopentadienyl moiety with iron coordination. This unique structure provides a platform for various biological activities, potentially impacting fields such as medicinal chemistry and materials science. This article explores the biological activity of this compound, examining its interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentadienyl structure linked to an ester derived from methacrylic acid. The iron coordination enhances its reactivity and stability, making it suitable for various applications in organic synthesis and catalysis.

Structural Overview

| Component | Description |

|---|---|

| Cyclopentadienyl Moiety | Aromatic character contributing to stability and reactivity. |

| Iron Coordination | Provides unique electronic properties and enhances catalytic activity. |

| Methacrylate Group | Imparts additional reactivity and potential for polymerization. |

Interaction with Biological Molecules

Research indicates that organometallic compounds like this compound can exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. The following interactions have been noted:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, affecting metabolic pathways.

- DNA Binding : Organometallic complexes can interact with DNA, potentially leading to antitumor activity through mechanisms such as intercalation or groove binding.

- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Case Studies

-

Antitumor Activity :

- A study investigated the effects of cyclopentadienyl iron complexes on cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects against breast and lung cancer cells, suggesting potential for development as anticancer agents.

-

Enzyme Interaction :

- Research focused on the inhibition of cytochrome P450 enzymes by cyclopentadienyl iron complexes. The findings revealed that these compounds could modulate enzyme activity, impacting drug metabolism.

-

Antioxidant Properties :

- A comparative study assessed the antioxidant capabilities of various organometallic compounds, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) in treated cells.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Cyclopentadiene Derivatives : Using cyclopentadiene as a starting material.

- Coordination with Iron Salts : Reacting with iron(II) or iron(III) salts to form the organometallic complex.

- Esterification : Linking the methacrylate group through esterification reactions.

Potential Applications

The unique properties of this compound suggest several applications:

- Catalysis : Utilized in organic synthesis as a catalyst for various reactions.

- Pharmaceutical Development : Potential use in drug formulation targeting specific biological pathways.

- Material Science : Application in creating novel materials with enhanced properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.